Methyl 3-[(2-methylpropyl)amino]propanoate
Overview
Description
“Methyl 3-[(2-methylpropyl)amino]propanoate” is a chemical compound with the CAS Number: 289656-94-6 . It has a molecular weight of 159.23 . The IUPAC name for this compound is methyl 3-(isobutylamino)propanoate .
Molecular Structure Analysis
The molecular formula of “Methyl 3-[(2-methylpropyl)amino]propanoate” is C8H17NO2 . The InChI key, which provides a unique identifier for the molecular structure, is QLXUBTFTMFEBAD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 3-[(2-methylpropyl)amino]propanoate” is a liquid at room temperature . It has a predicted boiling point of approximately 209.7° C at 760 mmHg , and a predicted density of approximately 0.9 g/mL . The refractive index is predicted to be n 20D 1.43 .Scientific Research Applications
Flavor Chemistry in Foods
Branched aldehydes, derived from amino acids, are vital for flavor in food products. Understanding the production and degradation pathways of these compounds can help control the formation of desired aldehyde levels, potentially linking to the study of similar compounds like Methyl 3-[(2-methylpropyl)amino]propanoate in flavor science Smit, Engels, & Smit, 2009.
Neuroscience and Pharmacology
In neuroscience, the study of compounds similar to Methyl 3-[(2-methylpropyl)amino]propanoate can shed light on neurotransmitter systems, such as NMDA receptors, and their roles in synaptic trafficking and neuroprotection strategies against diseases like stroke and traumatic brain injury Horak et al., 2014; Karsy et al., 2017.
Biochemistry and Molecular Biology
Understanding the interaction of small molecules with DNA and proteins is crucial for the development of therapeutic agents. Research into DNA methyltransferase inhibitors, for instance, explores how altering DNA methylation patterns can influence cancer treatment, providing a context for the significance of studying compounds like Methyl 3-[(2-methylpropyl)amino]propanoate in biochemistry and molecular biology Goffin & Eisenhauer, 2002.
Environmental Science and Toxicology
The study of methylglyoxal highlights the importance of understanding the environmental impact and toxicological effects of chemical compounds. This includes their role in diseases and their interaction with biological macromolecules, which could be relevant for the environmental and toxicological research of compounds like Methyl 3-[(2-methylpropyl)amino]propanoate Kalapos, 1999.
Safety And Hazards
properties
IUPAC Name |
methyl 3-(2-methylpropylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(2)6-9-5-4-8(10)11-3/h7,9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXUBTFTMFEBAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-methylpropyl)amino]propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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